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Compound of Interest

Compound Name: Triethyl ethane-1,1,2-tricarboxylate

Cat. No.: B125765

This technical guide provides a comprehensive overview of the spectral data for Triethyl
ethane-1,1,2-tricarboxylate (CAS No: 7459-46-3), a versatile reagent in organic synthesis.[1]

[2] This document is intended for researchers, scientists, and professionals in drug

development, offering detailed spectral data, experimental protocols, and a logical workflow for

structural elucidation.

Molecular Structure and Properties:

IUPAC Name: Triethyl ethane-1,1,2-tricarboxylate[3][4]
Molecular Formula: C11H1s0e[3][4]
Molecular Weight: 246.26 g/mol [1][3]

Synonyms: Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Ethanetricarboxylic acid, triethyl ester[3]
[5]

Spectral Data

The following sections present the key spectral data for Triethyl ethane-1,1,2-tricarboxylate,

crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for elucidating the molecular structure of organic
compounds by providing detailed information about the chemical environment and connectivity
of atoms.[1]

IH NMR (Proton NMR) Data

Assignment Chemical Shift (ppm)
A 4.206
B 4.164
C 3.822
D 2917
E 1.280
F 1.259

Data obtained in CDCls at 89.56 MHz.[6]

13C NMR (Carbon-13 NMR) Data

Assignment Chemical Shift (ppm)

Carbonyl Carbons (C=0) ~165-175

Methine Carbon (-CH)

Data not explicitly provided in search results

Methylene Carbons (-CHz-)

Data not explicitly provided in search results

Methyl Carbons (-CHs)

Data not explicitly provided in search results

The three ester carbonyl carbons are expected to resonate in the downfield region of the
spectrum, typically between 165-175 ppm.[1] Specific peak assignments for other carbons
were not available in the provided search results.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for Triethyl ethane-1,1,2-tricarboxylate are consistent with its
ester functionalities.

Functional Group Absorption Range (cm™1) Intensity
C=0 (Ester) 1670-1780 Strong
C-O (Ester) 1000-1300 Strong
C-H (Alkane) 2850—2960 Medium

The presence of a strong absorption band in the 1670-1780 cm~1 range is characteristic of the
carbonyl group (C=0) in the ester functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Technique m/z Value Interpretation
Molecular lon 246 [M]*

Top Peak 173 Fragment lon
2nd Highest Peak 29 Fragment lon
3rd Highest Peak 127 Fragment lon

The molecular weight of Triethyl ethane-1,1,2-tricarboxylate is 246.26 g/mol , which
corresponds to the molecular ion peak in the mass spectrum.[1][3]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://www.chemistrysteps.com/infrared-spectroscopy-ir-absorption-table/
https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://www.benchchem.com/product/b125765
https://pubchem.ncbi.nlm.nih.gov/compound/Triethyl-ethane-1_1_2-tricarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A small amount of Triethyl ethane-1,1,2-tricarboxylate is dissolved in
a deuterated solvent, typically chloroform-d (CDCIs).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used for
analysis.[6]

» Data Acquisition: Both *H NMR and 3C NMR spectra are acquired. For 13C NMR, a proton-
decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique
carbon atom.[1]

o Data Processing: The raw data is Fourier transformed to obtain the frequency-domain
spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the neat liquid
sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3]

 Instrumentation: An FTIR spectrometer is used to record the spectrum.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample spectrum is then recorded, and the background is automatically subtracted.

» Data Analysis: The resulting spectrum shows the percentage of transmittance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to their
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).[1]

« lonization: Electron lonization (El) is a common method where the sample is bombarded with
a high-energy electron beam, causing ionization and fragmentation.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_7459-46-3_13CNMR.htm
https://www.benchchem.com/product/b125765
https://pubchem.ncbi.nlm.nih.gov/compound/Triethyl-ethane-1_1_2-tricarboxylate
https://www.benchchem.com/product/b125765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that plots ion intensity versus m/z.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectral analysis of Triethyl
ethane-1,1,2-tricarboxylate.

Sample Preparation

Triethyl ethane-1,1,2-tricarboxylate

Anglyze |Analyze Analyze
Spectroscopic Analysis
A {V A
Process|Data Process Data Process Data
Data [nterpretation

Identify spin systems, \4 Identify functional groups \ 4 Determine molecular weight
chemical environments (e.g., C=0, C-0) & fragmentation pattern
Correlate Data Correlate Data Correlate Data

Structural C‘;)nfirrnation

A Confirm Structure of A4
Triethyl ethane-1,1,2-tricarboxylate
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Triethyl ethane-1,1,2-tricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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